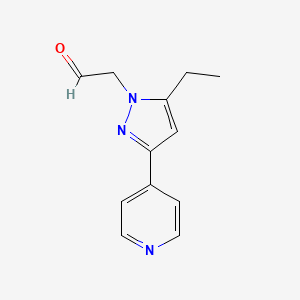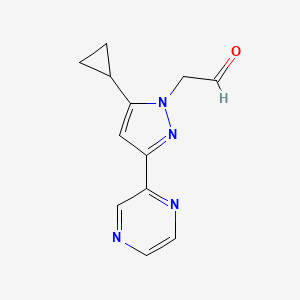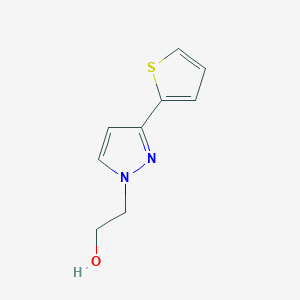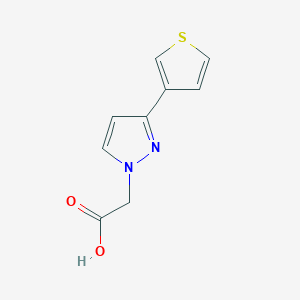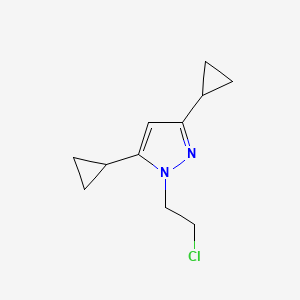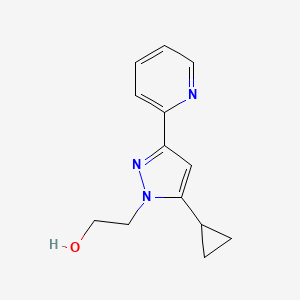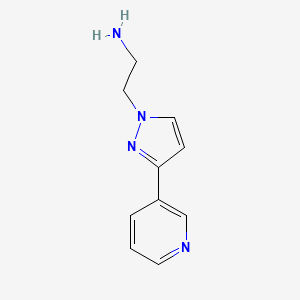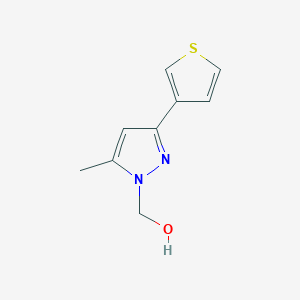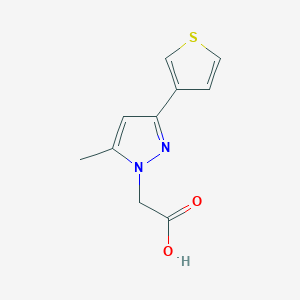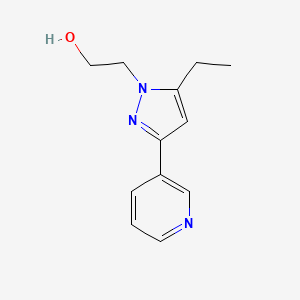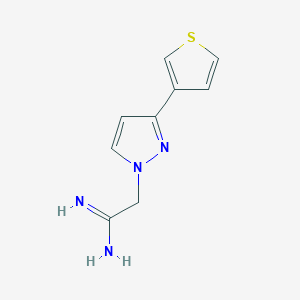
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
説明
Synthesis Analysis
The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. This is then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, with the thiophene rings being perfectly planar and twisted with respect to each other .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates .科学的研究の応用
Synthesis and Characterization
The scientific research applications of compounds related to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide primarily involve their synthesis and characterization. These compounds, including those with thiophene and pyrazole moieties, have been synthesized through various reactions, demonstrating the versatility and potential for diverse applications in materials science and medicinal chemistry. For example, a study on the synthesis and characterization of a new series of hydroxy pyrazolines, derived from thiophene-containing precursors, showcased the utility of these compounds in exploring chemical properties and reactions (Parveen, Iqbal, & Azam, 2008). Additionally, the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene highlights the potential for creating a wide range of compounds for further study and application (Roman, 2013).
Antimicrobial and Antitumor Activities
Compounds with thiophene and pyrazole moieties have shown promising antimicrobial and antitumor activities. A novel chitosan Schiff bases study incorporating heterocyclic moieties, including thiophene derivatives, demonstrated significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activity, providing insights into their potential as enzyme inhibitors in therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Evaluation
The anticancer activity of thiophene-pyrazole derivatives has been a subject of interest in scientific research. For instance, the synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and their evaluation against leukemia cell lines revealed compounds with significant inhibitory concentrations, indicating their potential as leads for developing anticancer therapies (Santos et al., 2016).
将来の方向性
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
作用機序
Target of Action
Compounds with similar structures, such as 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, have been found to target cyclin-dependent kinase 2 . The role of this kinase is to regulate the cell cycle, and it is crucial for cell division and proliferation .
Mode of Action
For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Biochemical Pathways
For example, some thiophene derivatives have been found to have significant biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects .
Result of Action
Compounds with similar structures have shown significant antioxidant and antimicrobial properties .
生化学分析
Biochemical Properties
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates . Its impact on cellular metabolism includes changes in glucose uptake and utilization, which can influence overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, this compound can activate transcription factors, resulting in changes in gene expression that promote cell survival and proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where prolonged treatment with the compound results in significant cellular adaptations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .
特性
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)5-13-3-1-8(12-13)7-2-4-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVTPLMZWNSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




